![molecular formula C22H18FN3OS2 B2417026 3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 384355-63-9](/img/structure/B2417026.png)
3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of thiophene and quinoline, both of which are aromatic heterocyclic compounds . Thiophene derivatives are known to exhibit a variety of properties and applications, including use in medicinal chemistry to improve advanced compounds with a variety of biological effects . Quinoline derivatives also have a wide range of biological activities.
Molecular Structure Analysis
The compound contains a thiophene ring, a quinoline ring, and an amide group. Thiophene is a five-membered ring with one sulfur atom . Quinoline is a fused ring system with benzene and pyridine rings .Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
The development of novel quinoline-2-carboxamide derivatives, including closely related compounds, has been explored for their potential as radioligands suitable for positron emission tomography (PET) imaging. These compounds are targeted for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR), indicating their potential application in visualizing and quantifying the expression of PBR in vivo, which is valuable for diagnostic purposes in various diseases (Matarrese et al., 2001).
Antiproliferative Activity Against Cancer Cell Lines
Research into thieno[2,3-b]quinoline derivatives has identified compounds with significant antiproliferative activity against a variety of cancer cell lines. Notably, tetrahydrothieno[2,3-b]quinolones carboxamides have shown potent activity, particularly against melanoma and breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. The efficacy of these compounds highlights the importance of structural derivatives of 3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide in oncological research (Hung et al., 2014).
Fluorophore Development for Biochemical Studies
The synthesis and photophysical property studies of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) have revealed compounds with dual emissions and significant Stokes shifts. These compounds, derived from quinoline carboxamides, show potential as sensitive fluorophores for biochemical applications, including the study of biological systems and cellular processes (Padalkar & Sekar, 2014).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
A novel series of 3-quinoline carboxamides has been optimized as selective inhibitors of ATM kinase, indicating their potential for therapeutic applications in diseases where ATM kinase activity is implicated. This research suggests the utility of quinoline derivatives in developing treatments for conditions related to DNA damage response pathways (Degorce et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-N-(3-fluorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS2/c23-12-5-3-6-13(11-12)25-21(27)20-19(24)18-17(16-9-4-10-28-16)14-7-1-2-8-15(14)26-22(18)29-20/h3-6,9-11H,1-2,7-8,24H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKGSARVALDFOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC(=CC=C4)F)N)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

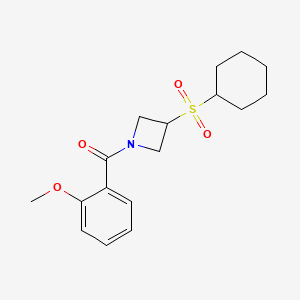

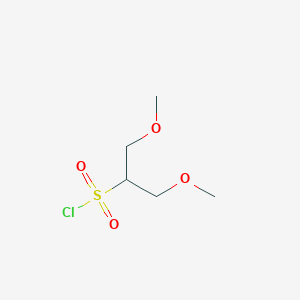
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide](/img/structure/B2416948.png)
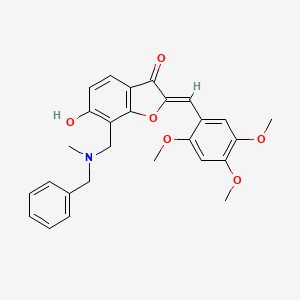
![N~3~-cyclopropyl-6-{3-[(2-hydroxy-5-methylbenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2416950.png)
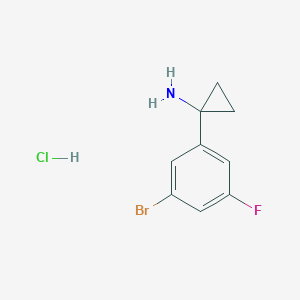
![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2416953.png)
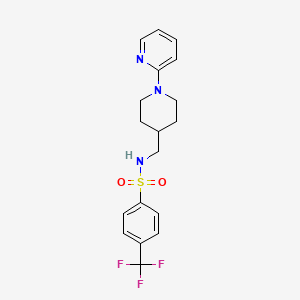
![11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2416960.png)
![8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2416961.png)
![N-[2-[[(1R,2S)-3,3-Difluoro-2-hydroxycyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2416963.png)
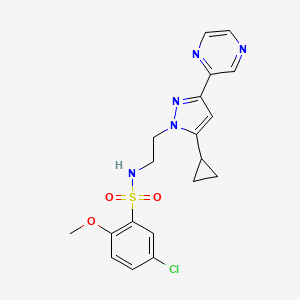
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2416965.png)